4-butyl-N-(2-chlorophenyl)cyclohexanecarboxamide
Overview
Description
4-butyl-N-(2-chlorophenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H24ClNO and its molecular weight is 293.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.1546421 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photogeneration and Reactivity of Aryl Cations
Research by Protti et al. (2004) on the photochemistry of 4-chlorophenol and 4-chloroanisole in various solvents highlights the generation and reactivity of aryl cations. This study provides a foundational understanding of how chlorophenyl compounds, similar to the 2-chlorophenyl group in 4-butyl-N-(2-chlorophenyl)cyclohexanecarboxamide, might undergo photogeneration and react with pi nucleophiles, offering insights into their potential applications in organic synthesis and material science (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
Özer et al. (2009) synthesized and characterized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents. This research underscores the versatility of cyclohexanecarboxamide frameworks for the development of new compounds with potential applications in materials science, pharmaceuticals, and chemical synthesis. The crystal structure analysis of these compounds further aids in understanding the molecular conformation and stability influenced by substituents like chlorophenyl groups (Özer, Arslan, VanDerveer, & Külcü, 2009).
Polyamide Synthesis Incorporating Cyclohexane Structures
Research on the synthesis and properties of polyamides based on cyclohexane structures, as conducted by Hsiao et al. (2000), provides valuable insights into how compounds with cyclohexane rings, akin to the cyclohexanecarboxamide moiety in this compound, can be utilized in the development of new polymeric materials. These studies explore the solubility, thermal stability, and mechanical properties of polyamides, which could inform the potential use of this compound in polymer science and engineering (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
4-butyl-N-(2-chlorophenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLVRUBIJERQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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